molecular formula C13H17NO B8611722 3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol CAS No. 184906-26-1

3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol

Cat. No.: B8611722
CAS No.: 184906-26-1
M. Wt: 203.28 g/mol
InChI Key: RWSIBHYLTNOEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol is a chemical compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in various fields due to their biological and pharmacological properties. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a dihydroisoquinoline core.

Properties

CAS No.

184906-26-1

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

3,3,5,7-tetramethyl-4H-isoquinolin-6-ol

InChI

InChI=1S/C13H17NO/c1-8-5-10-7-14-13(3,4)6-11(10)9(2)12(8)15/h5,7,15H,6H2,1-4H3

InChI Key

RWSIBHYLTNOEHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(N=C2)(C)C)C(=C1O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield . Another method involves the reaction of dihydroisoquinoline with methyl bromoacetate in acetonitrile at 60°C, producing the desired product as a colorless powder .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iminium salts.

    Reduction: Reduction reactions can convert it back to its dihydro form.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like methyl bromoacetate and reducing agents for the reverse reactions. The conditions are typically mild, involving moderate temperatures and solvents like acetonitrile .

Major Products

The major products formed from these reactions include N-alkylated derivatives and various substituted isoquinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methyl groups and dihydroisoquinoline core make it a valuable compound for various applications in research and industry .

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